![molecular formula C27H25N3O5 B10853783 2-[[2-[[(E)-2-acetamido-3-phenylprop-2-enoyl]amino]benzoyl]amino]-3-phenylpropanoic acid](/img/structure/B10853783.png)
2-[[2-[[(E)-2-acetamido-3-phenylprop-2-enoyl]amino]benzoyl]amino]-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VL-0699 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the core structure: This involves the reaction of benzoyl chloride with an amine to form an amide bond.
Introduction of the cinnamoyl group: This step involves the reaction of cinnamoyl chloride with the amide intermediate.
Final functionalization:
Industrial Production Methods
Industrial production of VL-0699 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
VL-0699 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide, typically under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride, usually under anhydrous conditions.
Substitution: Common reagents include halides and nucleophiles, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of VL-0699 can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
VL-0699 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with cholecystokinin receptor type A, which is involved in various physiological processes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of gastrointestinal disorders.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
VL-0699 exerts its effects by interacting with cholecystokinin receptor type A. This interaction modulates the receptor’s activity, leading to changes in intracellular signaling pathways. The exact molecular targets and pathways involved include the activation of G-proteins and subsequent modulation of cyclic adenosine monophosphate (cAMP) levels .
Comparison with Similar Compounds
VL-0699 is unique compared to other similar compounds due to its specific interaction with cholecystokinin receptor type A. Similar compounds include:
2-acetylaminocinnamoyl derivatives: These compounds share a similar core structure but differ in their functional groups.
Benzoylamino derivatives: These compounds have a similar benzoylamino group but differ in their other functional groups.
Properties
Molecular Formula |
C27H25N3O5 |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
2-[[2-[[(E)-2-acetamido-3-phenylprop-2-enoyl]amino]benzoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C27H25N3O5/c1-18(31)28-23(16-19-10-4-2-5-11-19)26(33)29-22-15-9-8-14-21(22)25(32)30-24(27(34)35)17-20-12-6-3-7-13-20/h2-16,24H,17H2,1H3,(H,28,31)(H,29,33)(H,30,32)(H,34,35)/b23-16+ |
InChI Key |
GKGZJDOSLXUABF-XQNSMLJCSA-N |
Isomeric SMILES |
CC(=O)N/C(=C/C1=CC=CC=C1)/C(=O)NC2=CC=CC=C2C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
CC(=O)NC(=CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


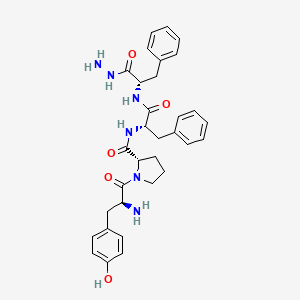
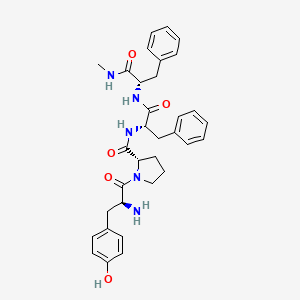

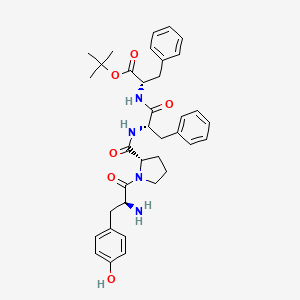
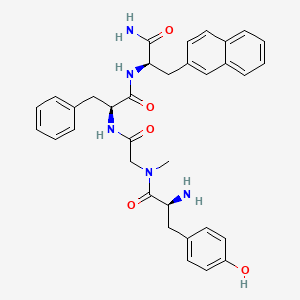
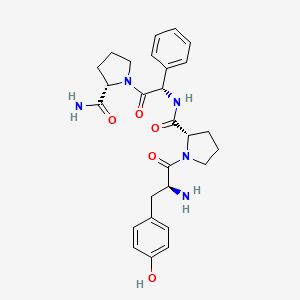
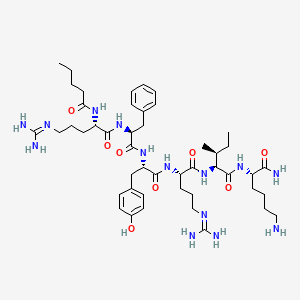
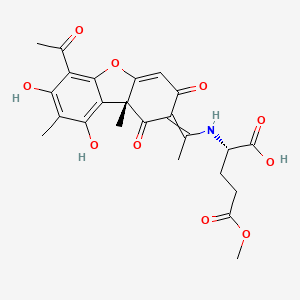
![1-(5-(4-phenylpiperazin-1-yl)pentyl)benzo[cd]indol-2(1H)-one](/img/structure/B10853753.png)
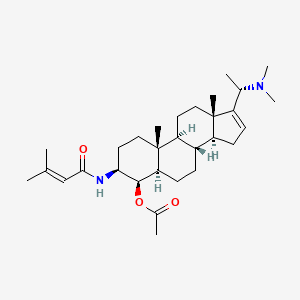
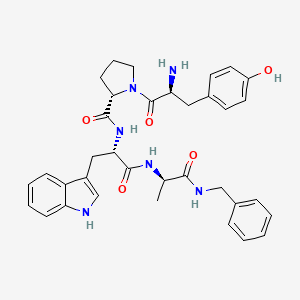
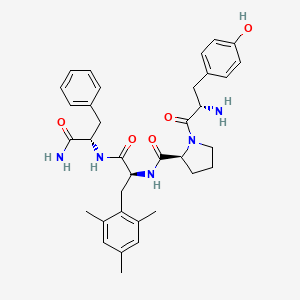
![(S)-1-Methyl-2-(2,3,7,8-tetrahydro-furo[2,3-g]indol-1-yl)-ethylamine](/img/structure/B10853772.png)
![2-[[2-hydroxy-5-[(E)-2-(4-phenylphenyl)ethenyl]benzimidazolo[1,2-a]quinolin-1-yl]methyl]isoindole-1,3-dione](/img/structure/B10853786.png)
